molecular formula C9H7FO2 B107693 4-Fluorocinnamic acid CAS No. 459-32-5

4-Fluorocinnamic acid

Cat. No. B107693
CAS RN: 459-32-5
M. Wt: 166.15 g/mol
InChI Key: ISMMYAZSUSYVQG-ZZXKWVIFSA-N
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Description

4-Fluorocinnamic acid, also known as 4-Fluorobenzoic acid or p-Fluorobenzoic acid, is an organic compound that belongs to the class of aromatic carboxylic acids. It is an important intermediate in the synthesis of many other compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of fluorinated derivatives of natural products. This compound has a wide range of applications in the fields of chemistry, medicine, and biotechnology.

Scientific Research Applications

Bioaugmentation and Wastewater Treatment

4-Fluorocinnamic acid (4-FCA) has been studied in the context of wastewater treatment. A rotating biological contactor was used to treat shock loadings of 4-FCA, where bioaugmentation with a degrading bacterium improved its removal efficiency. However, intermittent feeding led to a gradual decline in performance, indicating challenges in maintaining efficient biodegradation in fluctuating conditions (Amorim et al., 2013).

Biotransformation in Industrial Processes

The biotransformation of 4-FCA using non-acclimated industrial activated sludge has been investigated. This process is crucial for understanding how 4-FCA, often present in aqueous waste streams, is altered by microbial communities in biological wastewater treatment plants. The study found that 4-FCA was transformed into 4-fluorobenzoic acid, indicating potential pathways for its degradation in industrial settings (Freitas dos Santos et al., 2004).

Isolation of Degrading Bacterial Strains

Research has focused on isolating bacterial strains capable of degrading 4-FCA. For instance, a strain identified as Rhodococcus sp. was found to degrade over 94.5% of 4-FCA when used as the sole carbon source. This indicates the potential of using specific bacterial strains for bioremediation of environments contaminated with 4-FCA (Ma Yu, 2013).

Synthesis for Asymmetric Dihydroxylation

4-FCA is used in the synthesis of methyl 4-fluorocinnamate, which is utilized in asymmetric dihydroxylation and aminohydroxylation processes. The synthesis involves esterification of 4-FCA with methanol, indicating its application in the production of complex organic compounds (Si, 2004).

Complete Biodegradation by Bacterial Consortium

A consortium comprising Arthrobacter sp. and Ralstonia sp. was found to utilize 4-FCA for growth under aerobic conditions, achieving complete mineralization of the compound. This study reveals the potential of using microbial consortia for the efficient degradation of environmentally persistent compounds like 4-FCA (Hasan et al., 2010).

Monitoring Biodegradation Techniques

Advanced techniques like membrane inlet mass spectrometry have been employed to monitor the biodegradation of 4-FCA. Such techniques offer alternatives to traditional chromatographic methods and provide insights into the degradation pathways of fluorinated compounds (Creaser et al., 2002).

Mineralization by Rhodococcus Strain

A study highlighted a Rhodococcus strain capable of mineralizing 4-FCA as the sole carbon and energy source. This strain's ability to degrade a range of haloorganic compounds suggests its potential for bioremediation applications (Amorim et al., 2013).

Safety and Hazards

4-Fluorocinnamic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Mechanism of Action

Target of Action

4-Fluorocinnamic acid (4-FCA) is primarily targeted by bacterial strains such as Arthrobacter sp. strain G1 and Ralstonia sp. strain H1 . These strains utilize 4-FCA for growth under aerobic conditions .

Mode of Action

The mode of action of 4-FCA involves its conversion into 4-fluorobenzoic acid (4-FBA) by the Arthrobacter sp. strain G1 . This conversion is facilitated by the enzyme 4-fluorocinnamoyl-CoA ligase . The two-carbon side chain of 4-FCA is used by the bacteria for growth, with some formation of 4-fluoroacetophenone as a dead-end side product .

Biochemical Pathways

The degradation of 4-FCA by strain G1 occurs through a β-oxidation mechanism . This process starts with the formation of 4-fluorocinnamoyl-coenzyme A (CoA) . Enzymes for further transformation, such as 4-fluorocinnamoyl-CoA hydratase , 4-fluorophenyl-β-hydroxy propionyl-CoA dehydrogenase , and 4-fluorophenyl-β-keto propionyl-CoA thiolase , are detected in the cell extract .

In the presence of strain H1, complete mineralization of 4-FCA and release of fluoride are obtained . Degradation of 4-fluorobenzoic acid by strain H1 proceeds via 4-fluorocatechol , which is converted by an ortho-cleavage pathway .

Result of Action

The result of the action of 4-FCA is the complete mineralization of the compound and the release of fluoride . This process allows the bacterial strains to utilize 4-FCA for growth .

Action Environment

The action of 4-FCA is influenced by environmental factors. For instance, the degradation of 4-FCA was observed under aerobic conditions . Furthermore, the shock loading of 4-FCA was treated using a rotating biological contactor (RBC) , suggesting that mechanical processes can also influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

4-Fluorocinnamic acid interacts with various enzymes and proteins in biochemical reactions. It is biotransformed to 4-fluorobenzoic acid via the formation of 4-fluoroacetophenone . The degradation of this compound by strain G1 occurs through a β-oxidation mechanism and starts with the formation of 4-fluorocinnamoyl–coenzyme A (CoA), as indicated by the presence of 4-fluorocinnamoyl–CoA ligase .

Cellular Effects

The effects of this compound on cells are complex and multifaceted. It has been observed to cause changes in cell-to-cell communication, disruption of transport over the membrane, and inhibition of energy generation . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a series of biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The removal of this compound up to 200 mg L-1 followed first-order kinetics . The half-lives for removal of this compound from the test solutions supplied with 200 mg L-1, 100 mg L-1, and 50 mg L-1 were 53, 18, and 5 hours respectively .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It is biotransformed to 4-fluorobenzoic acid via the formation of 4-fluoroacetophenone . This transformation involves a series of enzymatic reactions and interactions with cofactors .

properties

IUPAC Name

(E)-3-(4-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMMYAZSUSYVQG-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001309863
Record name trans-4-Fluorocinnamic acid
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Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

14290-86-9, 459-32-5
Record name trans-4-Fluorocinnamic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorocinnamic acid
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Record name 4-Fluorocinnamic acid
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Record name trans-4-Fluorocinnamic acid
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Record name 4-fluorocinnamic acid
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Record name (E)-p-fluorocinnamic acid
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Synthesis routes and methods I

Procedure details

A mixture of 0.1 mol 4-fluorobenzaldehyde, 0.15 mol malonic acid, and 0.1 ml piperidine in 30 ml pyridine is boiled for 10 hours, cooled, and treated with 150 ml HCl having a 10% concentration. The precipitate is filtered and crystallized with ethanol. The yield of 4-fluorocinnamic acid is 68% and the melting point is 211° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

10 g (80.6 mmol) of 4-fluoro-benzaldehyde, 29.5 g (2 eq.) of malonic acid, and 1.21 g (0.1 eq.) of piperidine were added to 33.7 g (3 eq.) of pyridine and stirred at room temperature for about 1 hour. After heating it to 80° C., the mixture was stirred for 12 hours. After the reaction, the resulting solution cooled down to room temperature and was slowly added with 1M HCl until it was titrated to about pH 4. The resulting powder was filtered and washed with water, and then dried in a vacuum oven. (Yield: 90%)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
33.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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